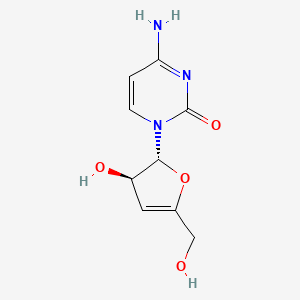

3',4'-Didehydro-3'-deoxycytidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O4 |

|---|---|

Molecular Weight |

225.2 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R)-3-hydroxy-5-(hydroxymethyl)-2,3-dihydrofuran-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H11N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-3,6,8,13-14H,4H2,(H2,10,11,15)/t6-,8-/m1/s1 |

InChI Key |

VQMYKNBUURJYAP-HTRCEHHLSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H](C=C(O2)CO)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C=C(O2)CO)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of 3 ,4 Didehydro 3 Deoxycytidine

Synthetic Methodologies for 3',4'-Didehydro-3'-deoxycytidine Nucleoside

Classical Chemical Synthesis Routes

The classical chemical synthesis of this compound often commences from readily available ribonucleosides, such as cytidine (B196190) or uridine. A key transformation in these synthetic routes is the introduction of the 3',4'-unsaturation in the sugar moiety.

One established method involves the transformation of ribonucleosides into 2',3'-didehydro-2',3'-dideoxynucleoside derivatives. This can be achieved through a variety of methods, including those that proceed via a 2,3'-anhydro intermediate acs.org. Another approach involves the iodination of the carbohydrate portion of pyrimidine (B1678525) nucleosides, followed by an elimination reaction to introduce the double bond acs.org. For instance, a robust and scalable synthesis of ddhCTP has been reported starting from commercially available 4-N-benzoylcytidine. This multi-step process involves the formation of the 3′-deoxy-3′,4′-didehydroribo unit through iodination at the 3′-position of the ribose ring, followed by a base-mediated elimination of hydrogen iodide chemistryviews.org.

General synthetic methods for producing 2',3'-unsaturated nucleosides from the corresponding ribonucleosides have also been described. These often involve the protection of the 5'-hydroxyl group, formation of a bisxanthate at the 2' and 3' positions, followed by reduction and deprotection steps. While many protocols exist, their suitability for large-scale production can be limited by factors such as the use of hazardous reagents like Bu3SnH and AIBN, which are being replaced by more environmentally friendly alternatives like tris(trimethylsilyl)silane and 1,1'-azobis(cyclohexanecarbonitrile) nih.govnih.gov.

The Vorbrüggen glycosylation, a common method for forming the N-glycosidic bond in nucleoside synthesis, can also be employed, although it may present challenges in controlling stereoselectivity, particularly for deoxynucleosides wikipedia.org.

Chemoenzymatic Synthesis Approaches for this compound Triphosphate (ddhCTP)

Chemoenzymatic methods provide an efficient alternative for the synthesis of ddhCTP, typically starting from the commercially available nucleoside, this compound (ddhC) nih.govacs.org. This approach leverages the catalytic power of enzymes for the phosphorylation steps, which can be challenging to achieve with high selectivity through purely chemical means.

A notable chemoenzymatic strategy involves a one-pot, three-enzyme cascade to convert ddhC into ddhCTP nih.gov. This process utilizes a series of kinases that sequentially add phosphate groups to the nucleoside. The key enzymes in this cascade are:

Uridine/Cytidine Kinase 2 (UCK2): Catalyzes the initial phosphorylation of ddhC to its monophosphate form, ddhCMP.

Cytidine Monophosphate Kinase 1 (CMPK1): Converts ddhCMP to the diphosphate (B83284), ddhCDP.

Nucleotide Diphosphate Kinase (NDK): Performs the final phosphorylation to yield the target triphosphate, ddhCTP.

This enzymatic cascade has been shown to be effective for producing milligram quantities of ddhCTP, as well as the intermediate mono- and diphosphates nih.govacs.orgresearchgate.netnih.gov. The starting material, ddhC, can be supplied exogenously to cells, where endogenous kinases can also perform the necessary phosphorylations nih.gov.

Synthesis of Phosphorylated Forms and Nucleotide Analogues

Triphosphate Synthesis and Purification

The synthesis of ddhCTP can be achieved through both chemical and chemoenzymatic routes. The chemoenzymatic approach, as described above, offers a facile method for producing ddhCTP from ddhC nih.gov. A key advantage of this method is the high purity of the resulting ddhCTP, as it avoids contamination with the natural substrate, CTP, which can be a significant challenge when viperin is used to convert CTP directly to ddhCTP nih.govacs.org.

Purification of the phosphorylated forms of ddhC is a critical step. Anion exchange chromatography is a highly effective method for separating ddhCMP, ddhCDP, and ddhCTP from the reaction mixture. By using a stepwise gradient of a suitable buffer, such as triethylammonium bicarbonate (TEAB), the different nucleotide phosphates can be eluted based on their increasing negative charge, allowing for the isolation of each species with high purity nih.govresearchgate.net. For example, ddhCMP, ddhCDP, and ddhCTP have been successfully separated and purified to greater than 98% purity using this technique nih.govresearchgate.net.

Chemical synthesis of ddhCTP has also been achieved on a gram scale. This approach provides a robust and scalable alternative to enzymatic methods, which can be more suitable for large-scale production acs.org.

Protected Deoxydidehydro-nucleosides as Synthetic Intermediates

In the chemical synthesis of nucleosides and their phosphorylated analogues, protecting groups play a crucial role in preventing unwanted side reactions and directing the desired transformations. The selective protection of hydroxyl and amino groups is essential for achieving high yields and purity umich.edu.

In the synthesis of ddhCTP, a key intermediate is a protected form of the deoxydidehydro-nucleoside. For instance, a 2'-O-(tert-Butyldimethylsilyl)-protected monophosphate of ddhC has been utilized acs.org. The tert-Butyldimethylsilyl (TBDMS) group serves two important functions:

It provides a lipophilic handle that facilitates the purification of the highly charged phosphorylated intermediates by reverse-phase flash chromatography. This is a significant advantage over traditional ion-exchange chromatography, which can be more challenging chemistryviews.orgacs.org.

The TBDMS group can be removed under mild conditions, a process known as traceless cleavage, to afford the final deprotected ddhCTP in excellent yield acs.org.

The use of protecting groups, such as the N-benzoyl group for the exocyclic amine of cytidine, is also a standard practice in nucleoside chemistry to prevent unwanted reactions at the nucleobase during the modification of the sugar moiety chemistryviews.org.

Challenges and Innovations in this compound Synthesis

The synthesis of this compound and its phosphorylated derivatives presents several challenges. However, ongoing research has led to significant innovations to overcome these hurdles.

Challenges:

Purification: A major challenge, particularly in enzymatic syntheses that start from CTP, is the separation of the product ddhCTP from the starting material CTP. Their similar structures make this separation difficult and can lead to impurities in the final product nih.govacs.org.

Scalability: While chemoenzymatic methods are efficient for producing milligram quantities of ddhCTP, chemical synthesis is often better suited for larger, gram-scale production nih.govacs.org. However, chemical synthesis can involve complex protocols and require specialized equipment not readily available in all laboratories nih.govacs.orgresearchgate.netnih.gov.

Enzyme Efficiency: The kinases used in the chemoenzymatic cascade (UCK2, CMPK1, and NDK) exhibit significantly lower activity with the modified nucleoside ddhC and its phosphorylated forms compared to their natural substrates (cytidine and its phosphates). For example, the activity of UCK2 is reduced by approximately 130-fold with ddhC as a substrate nih.govresearchgate.net.

Harsh Reagents: Classical chemical synthesis routes for didehydro-dideoxynucleosides have often relied on hazardous and environmentally unfriendly reagents, such as those used in the Barton-McCombie deoxygenation nih.gov.

Innovations:

Robust Chemical Synthesis: A significant innovation has been the development of a robust and scalable chemical synthesis of ddhCTP, which allows for the production of gram quantities of the compound. This method provides ample material for extensive biological evaluation acs.org.

Efficient Chemoenzymatic Synthesis from ddhC: The development of a chemoenzymatic cascade starting from commercially available ddhC has been a key innovation. This approach circumvents the issue of CTP contamination and provides a reliable method for producing highly pure ddhCTP, ddhCDP, and ddhCMP on a milligram scale, which is sufficient for most biochemical laboratory needs nih.govacs.org.

Advanced Purification Strategies: The use of lipophilic protecting groups, such as TBDMS, in chemical synthesis has enabled the use of reverse-phase flash chromatography for the purification of highly charged nucleotide analogues. This is a significant improvement over more complex ion-exchange methods chemistryviews.orgacs.org.

Greener Synthetic Routes: There is a continuous effort to develop more sustainable and environmentally friendly synthetic protocols. This includes the replacement of hazardous reagents with safer alternatives in classical synthesis routes for didehydro-dideoxynucleosides nih.govnih.gov.

Biochemical Pathways and Cellular Metabolism of 3 ,4 Didehydro 3 Deoxycytidine

Endogenous Biosynthesis of 3',4'-Didehydro-3'-deoxycytidine Triphosphate

The active antiviral compound, ddhCTP, is synthesized endogenously from cytidine (B196190) triphosphate (CTP) through a unique enzymatic reaction.

The key enzyme responsible for the synthesis of ddhCTP is Radical S-adenosyl methionine domain-containing protein 2 (RSAD2), commonly known as viperin. cancer.govnih.gov Viperin is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. acs.org It catalyzes the dehydration of CTP to form its analogue, 3'-deoxy-3',4'-didehydro-CTP (ddhCTP). cancer.govacs.org This conversion occurs through a radical-based mechanism, a characteristic of radical SAM enzymes. acs.org The process is initiated by viperin abstracting a hydrogen atom from the C4' position of CTP, which ultimately leads to the elimination of water. frontiersin.org The resulting ddhCTP is a biologically significant molecule with established antiviral properties, capable of acting as a chain terminator for viral RNA-dependent RNA polymerases. acs.orgfrontiersin.org

Viperin (RSAD2) is an interferon-stimulated gene (ISG), and its expression is tightly regulated by various cellular stimuli, primarily those associated with viral infections and inflammation. cancer.govnih.gov The expression of viperin is strongly induced by both type I (IFN-α/β) and type II (IFN-γ) interferons via the classical JAK-STAT signaling pathway. nih.gov Upon interferon binding to their receptors, JAK kinases are activated, leading to the formation of STAT protein complexes that initiate the transcription of ISGs, including RSAD2. nih.govnih.gov

Beyond the JAK-STAT pathway, viperin expression can also be triggered through interferon-independent mechanisms. nih.govnih.gov Pattern recognition receptors that sense viral components can activate downstream signaling cascades, such as those involving Toll-like receptors (TLR7/9) and the cGAS-STING pathway, which culminate in the upregulation of type-I IFN and viperin. nih.gov Additionally, viperin can be directly induced by the activation of interferon regulatory factors IRF1 or IRF3. nih.gov

| Stimulus | Signaling Pathway | Key Molecules | Reference |

|---|---|---|---|

| Type I & II Interferons | JAK-STAT Pathway | JAK kinases, STAT1/STAT2 | nih.govnih.gov |

| Viral Factors | TLR7/9 Pathway | TRAF6, IRAK1 | nih.gov |

| Viral Factors | cGAS-STING Pathway | STING, TBK1 | nih.gov |

| Viral Factors | RLR-MAVS Pathway | RIG-I, MAVS, IRF1, IRF3 | nih.gov |

Intracellular Phosphorylation Cascade of this compound

When this compound (ddhC) is supplied exogenously to cells, it must be converted into its active triphosphate form, ddhCTP. santiago-lab.com This activation occurs through a sequential phosphorylation cascade mediated by host cellular kinases.

The initial and often rate-limiting step in the activation of nucleoside analogs is the formation of the monophosphate. While the specific kinase that phosphorylates ddhC to this compound monophosphate (ddhCMP) has not been definitively identified in all cell types, it is understood that host cellular kinases carry out this conversion. santiago-lab.com For other cytidine analogs, such as 2',3'-dideoxy-5-chlorocytidine, deoxycytidine kinase has been implicated, although ddhC's unique structure may lead to phosphorylation by different or multiple kinases. nih.gov The development of chemoenzymatic methods has made it possible to synthesize ddhCMP from ddhC in vitro, confirming this initial phosphorylation step is crucial for its metabolism. frontiersin.org

Following its formation, ddhCMP is further phosphorylated to its diphosphate (B83284) (ddhCDP) and subsequently to its active triphosphate (ddhCTP) form. pharmgkb.org Studies have shown a high correlation between the abundance of ddhC and the expression of the interferon-inducible gene CMPK2, which encodes cytidine/uridine monophosphate kinase 2. nih.govmedrxiv.org CMPK2 is known to phosphorylate CMP and dCMP to their diphosphate forms and is implicated in the phosphorylation of other pyrimidine (B1678525) nucleoside analogs. nih.govnih.gov This suggests that CMPK2 plays a role in the conversion of ddhCMP to ddhCDP. nih.gov The final phosphorylation step, from ddhCDP to ddhCTP, is likely carried out by nucleoside diphosphate kinases, which are generally responsible for converting various nucleoside diphosphates to their triphosphate counterparts. santiago-lab.com

| Molecule | Formation Enzyme/Process | Function | Reference |

|---|---|---|---|

| ddhCTP (endogenous) | Viperin (RSAD2) | Antiviral activity (chain termination) | cancer.govacs.org |

| ddhCMP | Host Cellular Kinases (e.g., Deoxycytidine Kinase) | First phosphorylation product of exogenous ddhC | frontiersin.orgnih.gov |

| ddhCDP | CMPK2 | Intermediate in the phosphorylation cascade | nih.govnih.gov |

| ddhCTP (from exogenous ddhC) | Nucleoside Diphosphate Kinases | Active antiviral form | santiago-lab.com |

Cellular Uptake and Efflux Mechanisms in In Vitro Models (Comparative Analysis with other Nucleosides/Analogs)

The ability of ddhC to enter cells is critical for its therapeutic potential when administered exogenously. While specific transporters for ddhC have not been fully elucidated, its nature as a nucleoside analog suggests it likely utilizes the cell's natural nucleoside transport mechanisms. However, the efficiency of uptake and the subsequent phosphorylation can be limiting factors for the bioactivity of many nucleoside analogs.

To overcome these limitations, a phosphoramidate (B1195095) prodrug approach, known as ProTide technology, has been applied to ddhC. nih.govnih.govnih.gov ProTides are designed to deliver the nucleoside monophosphate directly into the cell, bypassing the need for both a nucleoside transporter and the initial, often inefficient, phosphorylation step. acs.orgnih.gov This strategy has proven effective for other nucleoside analogs, such as Tenofovir Alafenamide and Sofosbuvir, which are now successful antiviral drugs. acs.org A ProTide of ddhC was found to significantly increase the intracellular levels of ddhCTP compared to the administration of ddhC itself. nih.gov This indicates that the cellular uptake and/or initial phosphorylation of ddhC are likely bottlenecks in its metabolic activation.

Comparatively, the uptake of the thymidine (B127349) analog 2',3'-didehydro-2',3'-dideoxythymidine (d4T) is also mediated by cellular nucleoside transporters, but its phosphorylation efficiency differs significantly from other analogs like zidovudine (B1683550) (AZT). nih.gov The detection of ddhC in the serum of patients with viral infections demonstrates that it can be transported systemically, though its entry into target cells may be enhanced by prodrug strategies to maximize its antiviral effect. nih.govmedrxiv.orgmedrxiv.org

Stability and Degradation Pathways within Biological Systems

This compound (ddhC) is a naturally occurring pyrimidine 3'-deoxyribonucleoside, an analogue of cytidine. nih.govsantiago-lab.com It is recognized as the free base form of this compound triphosphate (ddhCTP), a potent antiviral molecule produced by the human body. nih.govmedrxiv.org The stability and metabolic pathways of ddhC are integral to its function and its detection as a biomarker for viral infections.

The primary metabolic pathway leading to the presence of ddhC in biological systems involves the synthesis and subsequent dephosphorylation of its triphosphate form, ddhCTP. Within the body, the interferon-inducible enzyme viperin, in conjunction with cytidylate monophosphate kinase 2 (CMPK2), catalyzes the conversion of cytidine triphosphate (CTP) into ddhCTP. nih.govmedrxiv.org This triphosphate nucleotide, ddhCTP, is the active antiviral agent, functioning as a chain terminator for various viral RNA-dependent RNA polymerases (RdRPs). nih.govnih.gov The detectable form, ddhC, is the result of the dephosphorylation of ddhCTP. researchgate.net This process makes ddhC a direct metabolite and precursor of the active antiviral compound. researchgate.netnih.gov

Research has demonstrated that ddhC is notably stable in biological fluids such as serum. nih.gov In one study, its stability was highlighted by the fact that its performance as a biomarker was not compromised in serum samples that experienced a delay of up to five days at 4°C before being frozen at -80°C. nih.govresearchgate.net This suggests that ddhC is a robust metabolite not highly susceptible to temperature-related degradation, making it a reliable marker for biochemical analysis. nih.gov The detection of ddhC in human serum was a significant finding, establishing it as an accurate biomarker for differentiating acute viral infections from other conditions. nih.govnih.govmedrxiv.org Studies have shown that synthetic ddhC is capable of traversing the plasma membrane of cells, which provides a potential mechanism for how the endogenously produced molecule reaches the serum in detectable quantities. nih.gov

The table below summarizes the key molecules involved in the metabolic pathway of ddhC.

Table 1: Key Molecules in the Metabolism of this compound

| Molecule | Abbreviation | Role in Pathway |

|---|---|---|

| This compound | ddhC | Stable metabolite detected in serum; free base of ddhCTP. nih.govmedrxiv.org |

| This compound triphosphate | ddhCTP | Active antiviral form; inhibitor of viral RdRPs. nih.govnih.gov |

| Cytidine Triphosphate | CTP | Precursor molecule for the synthesis of ddhCTP. santiago-lab.comnih.gov |

| Viperin | - | Interferon-inducible enzyme that catalyzes the conversion of CTP to ddhCTP. nih.govmedrxiv.org |

| Cytidylate monophosphate kinase 2 | CMPK2 | Enzyme that aids viperin in the synthesis of ddhCTP. nih.govmedrxiv.org |

Research findings on the detection and stability of ddhC are detailed in the following table.

Table 2: Research Findings on ddhC Stability and Detection

| Finding | Significance | Reference |

|---|---|---|

| ddhC is detectable in human serum for the first time. | Confirms the presence of this endogenous antiviral metabolite in humans. | nih.govresearchgate.netnih.gov |

| ddhC is a robust marker, showing similar performance in samples with delayed freezing (up to 5 days at 4°C). | Indicates high stability in biological samples and suitability for clinical diagnostics. | nih.govresearchgate.net |

| ddhC accurately differentiates viral from non-viral infections, with a high area under the receiver operating characteristic curve (AUC) of 0.954. | Highlights its potential as a specific and accurate biomarker for acute viral infections. | nih.govmedrxiv.orgmedrxiv.org |

| Synthetic ddhC can cross the plasma membrane of human cells. | Suggests a mechanism for its transport from cells into the bloodstream. | nih.gov |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| This compound triphosphate |

| Cytidine |

| Cytidine Triphosphate |

| 2′,3′-Didehydro-3′-deoxy-4′-ethynylthymidine |

| Zidovudine |

Molecular Mechanisms of Action of 3 ,4 Didehydro 3 Deoxycytidine Triphosphate Ddhctp

Direct Inhibition of Viral RNA-Dependent RNA Polymerases (RdRps)

The principal antiviral function of ddhCTP lies in its direct inhibition of viral RNA-dependent RNA polymerases (RdRps), which are crucial enzymes for the replication and transcription of RNA virus genomes. medrxiv.orgnih.govfrontiersin.org

Mechanism of Action as a Chain Terminator in Viral Replication

ddhCTP functions as a chain terminator during viral RNA synthesis. nih.govnih.govnih.gov Structurally, ddhCTP mimics the natural nucleotide cytidine (B196190) triphosphate (CTP). psu.edu However, it critically lacks a 3'-hydroxyl group on its ribose sugar component. nih.gov During viral replication, the viral RdRp mistakenly incorporates ddhCTP into the growing RNA chain. biocompare.compsu.edu Once incorporated, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting further elongation of the RNA strand. nih.govnih.gov This premature termination of viral RNA synthesis is a key factor in the antiviral activity of ddhCTP. researchgate.net

Specificity of ddhCTP Interactions with Viral Enzymes (e.g., Flaviviridae RdRps)

ddhCTP has demonstrated significant inhibitory activity against the RdRps of several members of the Flaviviridae family. nih.govnih.gov This includes viruses such as Dengue virus, West Nile virus, Zika virus (ZIKV), and Hepatitis C virus (HCV). nih.govpsu.edu The direct inhibition of the RdRps from these viruses through chain termination has been experimentally confirmed. nih.gov For example, ddhCTP has been shown to directly inhibit the replication of three different strains of Zika virus in living cells. biocompare.compsu.edu However, the inhibitory effect of ddhCTP is not universal across all RNA viruses. The RNA polymerases of picornaviruses, such as human rhinovirus and poliovirus, have been found to be insensitive to ddhCTP. nih.govpsu.edu This selectivity suggests that the structural and functional nuances of the RdRp active site among different viral families determine the susceptibility to ddhCTP.

Absence of Inhibition on Host NAD+-Dependent Enzymes

Initial reports suggested that ddhCTP might inhibit host NAD+-dependent enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov However, subsequent and more rigorous studies using highly purified ddhCTP have refuted these claims. nih.govacs.org These later studies demonstrated that purified ddhCTP does not inhibit NAD+-dependent enzymes such as GAPDH, malate (B86768) dehydrogenase, or lactate (B86563) dehydrogenase. nih.govacs.orgnih.gov The initially observed inhibition was likely due to contaminants, such as dithionite, used in the enzymatic synthesis of ddhCTP in earlier experiments. nih.govacs.org This lack of off-target effects on essential host metabolic enzymes is a crucial aspect of ddhCTP's profile as an endogenous antiviral molecule. biocompare.compsu.edu

Broader Antiviral Modulatory Effects in Cellular Contexts

Beyond its direct role as a chain terminator, ddhCTP is implicated in broader antiviral effects within the cellular environment. The enzyme responsible for ddhCTP synthesis, viperin, is an interferon-inducible protein, highlighting the integration of ddhCTP production within the innate immune response. nih.govnih.gov While ddhCTP's primary mechanism is the termination of viral RNA synthesis, its presence and the activity of viperin are associated with other cellular processes that can impact viral replication. nih.gov These may include effects on cellular metabolism and protein synthesis, although these are areas of ongoing research and are not directly linked to immune signaling pathways with established human clinical outcomes. nih.govresearchgate.netnih.gov The observation that some viruses are restricted by viperin but their RdRps are not sensitive to ddhCTP suggests that ddhCTP may have additional, yet to be fully elucidated, roles in cellular antiviral responses. nih.govnih.govumich.edu

Data Tables

Table 1: Inhibition of Flavivirus RNA-Dependent RNA Polymerases by ddhCTP

| Virus | Family | ddhCTP Inhibition | Mechanism | Reference |

| Dengue Virus (DV) | Flaviviridae | Yes | Chain Termination | nih.gov |

| West Nile Virus (WNV) | Flaviviridae | Yes | Chain Termination | nih.gov |

| Zika Virus (ZIKV) | Flaviviridae | Yes | Chain Termination | nih.govpsu.edu |

| Hepatitis C Virus (HCV) | Flaviviridae | Yes | Chain Termination | nih.gov |

| Poliovirus | Picornaviridae | No | - | psu.edu |

| Human Rhinovirus | Picornaviridae | No | - | psu.edu |

Table 2: Investigated Effects of ddhCTP on Host Enzymes

| Enzyme | Class | Reported Inhibition | Current Consensus | Reference |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | NAD+-dependent | Yes (initial report) | No Inhibition | nih.govnih.govacs.org |

| Malate Dehydrogenase | NAD+-dependent | Yes (initial report) | No Inhibition | nih.govacs.org |

| Lactate Dehydrogenase | NAD+-dependent | Yes (initial report) | No Inhibition | nih.govacs.org |

Preclinical Research and in Vitro / in Vivo Model Applications

Antiviral Efficacy Studies in Cell Culture Models (e.g., Zika Virus Replication Inhibition)

In laboratory settings, 3',4'-Didehydro-3'-deoxycytidine has demonstrated clear antiviral properties against several viruses in cell culture systems. Its ability to inhibit the replication of the Zika virus (ZIKV), a member of the Flaviviridae family, has been a significant area of investigation. nih.govnih.gov The mechanism of action involves its conversion to the active triphosphate form, ddhCTP, which acts as a chain terminator during viral RNA synthesis. researchgate.net

Studies have utilized various cell lines, such as Vero (monkey kidney epithelial cells) and HUH7 (human liver cancer cells), to assess the compound's activity. researchgate.net Research has shown that ddhC is cell-permeable and, in these specific cell lines, did not exhibit cytotoxicity over a two-day culture period, indicating that its observed antiviral effects are not due to general toxicity to the host cells. researchgate.net The development of phosphoramidate (B1195095) pronucleotide (ProTide) versions of ddhC has been a key strategy to enhance its intracellular delivery and subsequent conversion to the active ddhCTP, thereby improving its inhibitory activity against viruses like ZIKV. researchgate.net

Evaluation in Specific Viral Pathogen Systems (e.g., Flaviviruses)

The antiviral activity of this compound extends to a range of flaviviruses, highlighting its potential as a broad-spectrum agent. Flaviviruses represent a significant group of human pathogens, including Zika virus (ZIKV) and West Nile virus (WNV). researchgate.netnih.gov

Research using a ProTide of ddhC confirmed its inhibitory effects against both WNV and ZIKV. researchgate.net The endogenous production of its active form, ddhCTP, is a natural defense mechanism against such viruses. researchgate.netnih.gov This broad activity is rooted in its fundamental mechanism of terminating viral genome replication, a process common to many viruses within this family. researchgate.net While much of the research has centered on ZIKV and WNV, the shared replication mechanisms among flaviviruses suggest that ddhC could be effective against other members of this genus. researchgate.netnih.gov

Assessment of Antiviral Activity in Animal Models (e.g., Malaria Model Mice)

Currently, there is a notable lack of published research on the direct antiviral efficacy of this compound in preclinical animal models. No studies were found that assess its activity in specific models such as malaria model mice; this is expected, as ddhC is characterized as an antiviral compound, not an anti-malarial.

However, in vivo data from human studies have established ddhC as a significant biomarker for acute viral infections. medrxiv.orgnih.gov In human challenge models involving SARS-CoV-2 and influenza A virus, ddhC levels in plasma were shown to rise shortly after infection, acting as an acute-phase reactant. researchgate.net These studies, while conducted in humans and focused on biomarker kinetics rather than therapeutic efficacy, represent important in vivo characterization of the compound's behavior during a viral infection. researchgate.net They confirm that the enzymes responsible for producing ddhC are active in vivo during viral challenges. medrxiv.org

Comparative Analysis of Antiviral Potency with other Nucleoside Analogs

The antiviral potency of this compound has been compared with other nucleoside analogs, particularly its own derivatives with different nucleobases. This comparative analysis is crucial for identifying compounds with the most promising therapeutic potential.

One study synthesized ProTides of 3'-deoxy-3',4'-didehydro-nucleosides with all five native nucleobases and tested their activity against ZIKV. The results showed that the guanosine (B1672433) and adenosine (B11128) versions were more potent than the cytidine (B196190) (ddhC) version. Specifically, the ProTides of 3'-deoxy-3',4'-didehydro-guanosine and 3'-deoxy-3',4'-didehydro-adenosine demonstrated 2-fold and 4-fold greater antiviral effects against ZIKV, respectively, compared to the ddhC ProTide. researchgate.net

As a biomarker, ddhC has also been compared to standard clinical markers. In one study, ddhC was found to be a more accurate biomarker for distinguishing viral from bacterial infections than white cell count, lymphocyte count, and C-reactive protein (CRP). nih.gov While not a direct measure of antiviral potency, this highlights its superior performance in a clinical diagnostic context.

Interactive Data Tables

Table 1: Comparative Antiviral Activity of ddhC Analogs against Zika Virus (ZIKV)

| Compound | Relative Antiviral Effect vs. ZIKV |

|---|---|

| 3'-deoxy-3',4'-didehydro-cytidine (ddhC) ProTide | Baseline |

| 3'-deoxy-3',4'-didehydro-guanosine ProTide | 2-fold greater than ddhC ProTide |

| 3'-deoxy-3',4'-didehydro-adenosine ProTide | 4-fold greater than ddhC ProTide |

Data sourced from a comparative study of ProTide nucleoside analogs. researchgate.net

Table 2: Performance of ddhC as a Viral Infection Biomarker

| Metric | Cohort | Value |

|---|---|---|

| Area Under the Curve (AUC) | Discovery Cohort (Viral vs. Non-viral) | 0.954 medrxiv.orgnih.gov |

| Sensitivity | Discovery Cohort (Viral vs. Non-viral) | 88.1% nih.gov |

| Specificity | Discovery Cohort (Viral vs. Non-viral) | 91.7% nih.gov |

| Area Under the Curve (AUC) | Validation Cohort (Viral vs. Bacterial) | 0.81 medrxiv.org |

This table summarizes the diagnostic accuracy of ddhC in differentiating viral from non-viral or bacterial infections in human patients. medrxiv.orgnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation/Other Names |

|---|---|

| This compound | ddhC |

| This compound triphosphate | ddhCTP |

| 3'-deoxy-3',4'-didehydro-guanosine | ddhG |

| 3'-deoxy-3',4'-didehydro-adenosine | ddhA |

| Zidovudine (B1683550) | AZT |

| Stavudine (B1682478) | d4T |

| 2′,3′-Didehydro-3′-deoxy-4′-ethynylthymidine | 4′-Ed4T |

Role of 3 ,4 Didehydro 3 Deoxycytidine As an Endogenous Metabolite and Research Biomarker

Detection and Quantitative Profiling in Biological Matrices (e.g., Serum, Urine) via Advanced Spectrometric Techniques (e.g., LC-MS/MS)

The identification and quantification of 3',4'-Didehydro-3'-deoxycytidine (ddhC) as an endogenous metabolite in human biofluids is a recent discovery, made possible by the high sensitivity and specificity of modern analytical techniques. uh.edu Advanced spectrometric methods, particularly high-resolution liquid chromatography coupled with mass spectrometry (LC-MS), have been central to its detection. ajmc.comhopkinsmedicine.org

Researchers first reported the detection of ddhC, the free base of the antiviral molecule ddhC-triphosphate (ddhCTP), in human serum through untargeted metabolomic profiling. ajmc.comnih.gov The identity of the metabolite was definitively confirmed by comparing its mass-to-charge ratio (m/z 248.0647) and retention time to a chemical reference standard using liquid chromatography with tandem mass spectrometry (LC-MS/MS). uh.edu This technique allows for the precise measurement and structural confirmation of low-abundance molecules in complex biological samples. uh.eduyoutube.com Further studies have confirmed that ddhC is detectable not only in serum but also in other accessible biological fluids such as plasma and urine. nih.gov The stability of the molecule and its presence in various matrices make it a practical and efficient target for clinical and research applications. nih.gov

Correlation with Innate Immune Response Activation and Interferon-Inducible Gene Expression (e.g., Viperin, CMPK2)

The production of ddhC is intrinsically linked to the activation of the innate immune system, specifically the interferon (IFN) response pathway. nih.govfrontiersin.org Studies have demonstrated a strong positive correlation between the concentration of ddhC in serum and the expression levels of key interferon-inducible genes. nih.govnih.gov

The two genes most highly correlated with ddhC abundance are RSAD2, which codes for the enzyme viperin, and CMPK2, which codes for cytidylate monophosphate kinase 2. nih.gov In one analysis of patients with viral infections, the Pearson correlation coefficient between ddhC intensity and viperin gene expression was 0.748. nih.gov Viperin, an interferon-inducible protein, is the enzyme directly responsible for synthesizing the active antiviral form of the molecule, ddhCTP, from cytidine (B196190) triphosphate (CTP). mdpi.com The enzyme CMPK2 is thought to function alongside viperin to ensure a sufficient local supply of the CTP substrate required for ddhCTP synthesis during a viral infection. mdpi.com This direct mechanistic link establishes ddhC as a downstream functional readout of the activation of the viperin/CMPK2 antiviral axis within the broader interferon-stimulated immune response. uh.edunih.gov

Metabolomic Studies of Host Response to Viral Infections (e.g., SARS-CoV-2 in research cohorts)

Metabolomic studies have been instrumental in identifying ddhC as a potent biomarker for distinguishing acute viral infections from bacterial infections or other non-infectious inflammatory states. hopkinsmedicine.org In initial discovery research involving patients presenting to hospitals with suspected infections, untargeted metabolomic analysis of serum samples consistently identified ddhC as the most significantly upregulated metabolite in patients with confirmed viral infections, including SARS-CoV-2. uh.edumedrxiv.org

In these cohorts, the median intensity of ddhC was found to be 36-fold higher in patients with viral infections compared to all other groups, which included patients with bacterial infections, non-infected unwell controls, and healthy controls. uh.eduhopkinsmedicine.org The diagnostic potential of ddhC as a biomarker was rigorously assessed, demonstrating high accuracy. These findings were subsequently confirmed in independent validation cohorts. uh.edunih.gov Human challenge studies, where healthy volunteers were inoculated with viruses like SARS-CoV-2 and influenza A, further solidified the role of ddhC as a biomarker of the acute phase of viral infection, showing that its levels rise shortly after infection and subsequently fall to baseline. nih.govfrontiersin.org

Table 1: Diagnostic Performance of Serum ddhC in Differentiating Viral Infections Data compiled from a discovery cohort comparing viral vs. non-viral cases and viral vs. bacterial cases.

| Comparison Group | AUC (95% CI) | Sensitivity | Specificity |

| Viral vs. All Non-Viral | 0.954 (0.923–0.986) | 88.1% | 91.7% |

| Viral vs. Bacterial | 0.944 (0.905–0.983) | 89.8% | 86.7% |

| AUC: Area Under the Receiver Operating Characteristic Curve; CI: Confidence Interval. | |||

| [Source: 1, 2, 4] |

Structural Analogue Research and Structure Activity Relationships Sar

Design and Synthesis of Novel 3',4'-Didehydro-3'-deoxycytidine Analogues

The design of novel ddhC analogues often involves a combination of rational drug design principles and synthetic chemistry strategies. Researchers focus on modifications to both the nucleobase and the sugar moiety to probe the structure-activity relationship (SAR).

Recent research has focused on synthesizing ddhC analogues with different native nucleobases. nih.gov One approach involves preparing 3'-deoxy-3',4'-didehydro-nucleosides containing thymine, uracil (B121893), adenine, guanine, and hypoxanthine. nih.gov These nucleosides are then often converted into their phosphoramidate (B1195095) pronucleotide (ProTide) forms to enhance cellular uptake and subsequent intracellular phosphorylation to the active triphosphate form. nih.gov

The synthesis of these analogues can be complex. For instance, the synthesis of 4′-substituted carbocyclic uracil derivatives, which combine features of 4'-modified nucleosides and carbocyclic nucleosides, has been achieved in 19 to 22 steps starting from commercially available materials. mdpi.com Chemoenzymatic approaches are also being explored to produce the active triphosphate form, ddhCTP, which can be challenging to synthesize through purely chemical or biological methods. researchgate.net

A series of 3,4-dihydro-2(1H)-quinolinone derivatives containing a butenediamide fragment have also been designed and synthesized to explore their potential as enzyme inhibitors. nih.gov

Impact of Modifications on the Nucleobase Moiety on Biological Activity

Modifying the nucleobase of ddhC has a significant impact on its antiviral activity. Structure-activity relationship studies have shown that changes to the heterocyclic base can modulate the potency and spectrum of activity against different viruses.

A study that synthesized and evaluated ProTides of 3'-deoxy-3',4'-didehydro-nucleosides with all native nucleobases revealed important SAR insights. nih.gov The ProTides of 3'-deoxy-3',4'-didehydro-guanosine (ddhG) and 3'-deoxy-3',4'-didehydro-adenosine (ddhA) were found to have 2- and 4-fold greater antiviral effects against Zika virus (ZIKV), respectively, compared to the ddhC ProTide. nih.gov This indicates that purine-based analogues can be more potent than the original pyrimidine (B1678525) (cytosine) analogue for certain flaviviruses.

The following table summarizes the relative antiviral activity of ddhC analogues with different nucleobases against Zika virus. nih.gov

| Nucleobase | Relative Antiviral Activity vs. ZIKV (compared to ddhC) |

| Cytosine (ddhC) | 1x |

| Guanine (ddhG) | 2x |

| Adenine (ddhA) | 4x |

This table is based on the reported fold-increase in antiviral effects against ZIKV for the ProTide forms of the respective nucleoside analogues compared to the ddhC ProTide. nih.gov

These findings suggest that the nature of the nucleobase plays a crucial role in the interaction with viral polymerases or host cell kinases, ultimately influencing the compound's antiviral efficacy.

Influence of Sugar Moiety Derivatizations on Molecular Interactions

Derivatizations of the sugar moiety of didehydro-deoxy nucleosides are critical for their molecular interactions and biological activity. Modifications at the 4'-position of the sugar ring have been a particular focus of research, leading to the discovery of potent antiviral agents. mdpi.com

For example, the introduction of an ethynyl (B1212043) group at the 4'-position of 2',3'-didehydro-3'-deoxythymidine (d4T) to create 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine (4'-Ed4T) resulted in a compound with more potent anti-HIV-1 activity than its parent compound, d4T. nih.govasm.org This enhancement in activity is attributed to several factors, including more efficient cellular uptake and phosphorylation to the active triphosphate form. nih.govasm.org

Furthermore, the efflux of the nucleoside from the cell, which can reduce its effective intracellular concentration, is influenced by the sugar moiety. Studies have shown that 4'-Ed4T is effluxed from cells less efficiently than other nucleoside analogues like zidovudine (B1683550) (AZT). nih.gov This prolonged intracellular retention of the active metabolite contributes to its persistent antiviral effect. nih.govasm.org

While specific studies on the influence of sugar moiety derivatizations for this compound are not as extensively detailed in the provided results, the principles learned from related didehydro-deoxy nucleosides like 4'-Ed4T are highly relevant. The introduction of small, rigid substituents at the 4'-position can significantly impact the conformation of the sugar ring, which in turn affects its interaction with viral polymerases and its substrate efficiency for host kinases.

Elucidation of Preclinical Structure-Activity Relationships for Antiviral Efficacy

Preclinical studies are essential for elucidating the structure-activity relationships (SAR) that govern the antiviral efficacy of ddhC and its analogues. These studies involve evaluating the compounds against a panel of viruses in cell culture models to determine their potency and spectrum of activity.

Research has demonstrated that the triphosphate form of ddhC, ddhCTP, is a broad-spectrum antiviral agent that acts as a chain terminator for viral RNA-dependent RNA polymerases. nih.govresearchgate.net The precursor nucleoside, ddhC, is detectable in the serum of patients with acute viral infections, and its levels correlate with the expression of viperin and CMPK2, the enzymes responsible for its conversion to the active triphosphate form. nih.govnih.govresearchgate.net

The antiviral activity of ddhC and its analogues is highly dependent on the specific virus. For instance, while ddhC shows activity against flaviviruses like West Nile Virus (WNV) and Zika Virus (ZIKV), modifications to the nucleobase can enhance this activity. nih.gov As previously mentioned, the adenosine (B11128) analogue (ddhA) is four times more potent against ZIKV than ddhC. nih.gov

The following table presents a summary of the preclinical antiviral activity of ddhC.

| Virus Family | Example Virus | Activity |

| Flaviviridae | West Nile Virus (WNV) | Inhibitory |

| Flaviviridae | Zika Virus (ZIKV) | Inhibitory |

| Coronaviridae | SARS-CoV-2 | Associated with infection |

| Orthomyxoviridae | Influenza A and B | Associated with infection |

| Paramyxoviridae | Measles, Respiratory Syncytial Virus (RSV) | Associated with infection |

| Adenoviridae | Adenovirus | Associated with infection |

| Reoviridae | Rotavirus | Associated with infection |

| Herpesviridae | Varicella-Zoster Virus (VZV) | Associated with infection |

This table indicates that ddhC has been detected at elevated levels in patients with a wide range of viral infections, suggesting a broad-spectrum antiviral role for its active form, ddhCTP. researchgate.net

The development of a three-dimensional quantitative structure-activity relationship (3D-QSAR) model for a series of lycorine (B1675740) derivatives, which also possess antiviral properties, highlights a methodological approach that could be applied to ddhC analogues to rationalize experimental results and guide the design of new, more potent inhibitors. researchgate.net

Comparison with other Didehydro-deoxy Nucleosides (e.g., 2',3'-didehydro-3'-deoxythymidine (d4T), 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine)

Comparing this compound (ddhC) with other didehydro-deoxy nucleosides, such as stavudine (B1682478) (d4T) and its 4'-ethynyl derivative (4'-Ed4T), provides valuable insights into the nuances of their antiviral mechanisms and structure-activity relationships.

Stavudine (d4T) , or 2',3'-didehydro-3'-deoxythymidine, is a thymidine (B127349) analogue that has been used as an anti-HIV drug. Like ddhC, it requires intracellular phosphorylation to its triphosphate form to exert its antiviral effect as a chain terminator of viral reverse transcriptase.

2',3'-didehydro-3'-deoxy-4'-ethynylthymidine (4'-Ed4T) is a second-generation analogue of d4T. The key structural difference is the addition of an ethynyl group at the 4'-position of the sugar ring. This modification leads to several advantageous properties:

Increased Potency: 4'-Ed4T exhibits more potent anti-HIV-1 activity than d4T. nih.govasm.org

Persistent Antiviral Activity: The active triphosphate metabolite of 4'-Ed4T, 4'-Ed4TTP, persists significantly longer inside cells after the drug is removed compared to the active metabolites of d4T and another nucleoside reverse transcriptase inhibitor, zidovudine (AZT). nih.govasm.org

Different Efflux Profile: 4'-Ed4T is effluxed from cells less efficiently than AZT. nih.gov While AZT is removed from the cell in both its nucleoside and monophosphate forms, 4'-Ed4T is only effluxed as the nucleoside. nih.gov

The intracellular metabolism profile of 4'-Ed4T is qualitatively similar to that of AZT but not to that of d4T. nih.govasm.org This suggests that even subtle structural modifications can significantly alter the metabolic fate and, consequently, the antiviral efficacy and duration of action of these compounds.

While a direct, comprehensive comparison of the antiviral profiles of ddhC, d4T, and 4'-Ed4T against the same panel of viruses is not detailed in the provided search results, the principles derived from the study of d4T and 4'-Ed4T are highly relevant for the future development of ddhC analogues. The success of the 4'-ethynyl modification in improving the antiviral properties of d4T suggests that similar modifications to the ddhC scaffold could be a promising strategy for developing new antiviral agents with enhanced potency and a more favorable pharmacokinetic profile.

Computational and Theoretical Investigations

Molecular Docking Simulations of ddhCTP with Viral Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.comresearchgate.net This method is particularly useful in virology for studying the interaction between potential drug candidates and viral enzymes. mdpi.comdrexel.edu In the context of 3',4'-Didehydro-3'-deoxycytidine triphosphate (ddhCTP), the active form of ddhC, molecular docking simulations have been employed to investigate its binding to various viral polymerases.

For instance, studies have explored the docking of ddhCTP into the active site of RNA-dependent RNA polymerase (RdRp) from viruses like SARS-CoV-2. nih.gov These simulations help in understanding the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ddhCTP-enzyme complex. nih.gov The primary aim of such studies is often to compare the binding of ddhCTP with that of the natural substrate, cytidine (B196190) triphosphate (CTP), to elucidate the mechanism of inhibition. nih.gov

Docking studies have also been instrumental in understanding resistance mechanisms. By simulating the binding of ddhCTP to both wild-type and mutant viral enzymes, researchers can predict how specific mutations might affect the binding affinity and, consequently, the efficacy of the inhibitor. mdpi.comnih.gov For example, docking studies with HIV-1 reverse transcriptase have provided insights into how mutations in the enzyme's binding pocket can lead to drug resistance. mdpi.comnih.gov

| Viral Enzyme | Key Findings from Docking Simulations | Reference |

|---|---|---|

| SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | ddhCTP shows energetically favorable binding in the active site, comparable to the natural substrate CTP. | nih.gov |

| HIV-1 Reverse Transcriptase (RT) | Docking helps to explain interactions with wild-type and mutant RT, providing insights into resistance. | mdpi.comnih.gov |

| Flavivirus RNA-dependent RNA polymerases (e.g., Dengue, West Nile, Zika) | ddhCTP acts as a chain terminator, and docking can elucidate the structural basis for this inhibition. | acs.orgnih.gov |

Molecular Dynamics Simulations of Nucleoside-Protein Interactions

Molecular dynamics (MD) simulations provide a more dynamic picture of the interactions between a ligand and a protein compared to the static view offered by molecular docking. nih.govnih.govresearchgate.net MD simulations calculate the movements of atoms over time, offering insights into the conformational changes and flexibility of the system. nih.govrsc.org

In the study of ddhCTP, MD simulations have been used to analyze the stability of the ddhCTP-viral enzyme complex. nih.gov For example, after docking ddhCTP into the SARS-CoV-2 RdRp, MD simulations lasting hundreds of nanoseconds were performed to observe the dynamic behavior of the complex. nih.gov These simulations confirmed the stability of ddhCTP within the active site and provided detailed information about the persistent interactions throughout the simulation. nih.gov

MD simulations are also crucial for understanding the allosteric effects of ligand binding, where binding at one site influences the protein's function at a distant site. nih.gov Furthermore, these simulations can help to refine the binding poses obtained from molecular docking and provide a more accurate estimation of binding free energies. drexel.edursc.org The insights gained from MD simulations are valuable for understanding the structure-function relationships of viral proteins and for the rational design of more potent inhibitors. drexel.edunih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing a fundamental understanding of their structure and reactivity. researchgate.net For this compound, these methods can be used to study its conformational preferences, electronic distribution, and the energetic barriers of chemical reactions.

A comprehensive conformational analysis of d4C has been performed using quantum chemical methods to identify its most stable structures. researchgate.net These calculations are essential for understanding how the molecule might present itself for interaction with enzymes. The electronic structure, including the distribution of charges and the shapes of molecular orbitals, can reveal key features that govern its biological activity. youtube.comyoutube.com

Furthermore, quantum chemical calculations can elucidate the mechanism of action at a subatomic level. For instance, they can be used to model the enzymatic reaction catalyzed by viperin, which converts CTP to ddhCTP through a radical-based mechanism. researchgate.net By calculating the energies of intermediates and transition states, researchers can gain a detailed understanding of the reaction pathway. researchgate.net

| Computational Method | Key Insights for ddhC/ddhCTP | Reference |

|---|---|---|

| Conformational Analysis | Identifies the most stable three-dimensional structures of d4C. | researchgate.net |

| Electronic Structure Calculations | Provides information on charge distribution and molecular orbitals, which are crucial for understanding reactivity. | youtube.comyoutube.com |

| Reaction Mechanism Modeling | Elucidates the step-by-step process of the conversion of CTP to ddhCTP by the enzyme viperin. | researchgate.net |

Predictive Modeling of Biochemical Transformations

Predictive modeling, or in silico modeling, utilizes computer algorithms to forecast the biochemical transformations of a compound within a biological system. nih.govresearchgate.net This includes predicting its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For a nucleoside analog like ddhC, understanding its metabolic fate is crucial for its development as a potential therapeutic agent.

In silico models can predict whether ddhC is likely to be a substrate for various metabolic enzymes, such as kinases that phosphorylate it to its active triphosphate form, ddhCTP. nih.govresearchgate.netresearchgate.net Conversely, these models can also predict its degradation pathways. For example, a chemoenzymatic synthesis of ddhCTP has been developed, and understanding the enzymatic steps involved is crucial for optimizing its production. acs.orgnih.govresearchgate.net

Predictive models can also be used to assess potential drug-drug interactions by predicting whether ddhC or its metabolites might inhibit or induce metabolic enzymes like those of the cytochrome P450 family. nih.gov While specific predictive modeling studies on the complete metabolic profile of ddhC are emerging, the framework for such in silico assessments is well-established in drug discovery. nih.govresearchgate.net Recent studies have highlighted the potential of ddhC as a biomarker for viral infections, and predictive models could further help in understanding its in vivo kinetics and how they correlate with disease states. nih.govdtu.dknih.govmedrxiv.orgmedrxiv.orgucl.ac.uk

Future Research Directions for 3 ,4 Didehydro 3 Deoxycytidine

Exploration of Undiscovered Biological Roles and Pathways

Recent research has firmly established ddhC as a serum biomarker for acute viral infections, including COVID-19. nih.govmedrxiv.org Its presence in serum is significantly elevated in patients with viral infections compared to those with bacterial infections or healthy individuals. nih.govmedrxiv.orgresearchgate.net This discovery has opened the door to its potential use as a rapid diagnostic marker, which could be crucial for pandemic preparedness and reducing unnecessary antibiotic use. nih.govsantiago-lab.com

The known biological pathway for ddhC involves its synthesis from cytidine (B196190) triphosphate (CTP) by the interferon-inducible enzyme viperin. medrxiv.orgsantiago-lab.com The resulting ddhC is the precursor to the active antiviral agent, 3',4'-didehydro-3'-deoxycytidine triphosphate (ddhCTP). medrxiv.orgresearchgate.net

Future investigations should aim to uncover biological roles of ddhC beyond its function as a viral biomarker. Research could explore:

Endogenous Regulation and Homeostasis: Investigating the baseline levels of ddhC in various tissues and biofluids in healthy individuals and the factors that regulate its endogenous production and degradation.

Role in Non-Viral Pathologies: Exploring whether ddhC levels are altered in other disease states, such as autoimmune disorders, cancer, or other inflammatory conditions, which could indicate a broader role in the immune response.

Metabolic Fate: Tracing the metabolic fate of ddhC in the body to identify potential downstream metabolites and their biological activities.

Development of Advanced Methodologies for Synthesis and Derivatization

The availability of pure and scalable quantities of ddhC and its derivatives is critical for advancing research. While ddhC is commercially available, the synthesis of its active triphosphate form, ddhCTP, has presented challenges. nih.govacs.org Early methods relied on the isolation of the viperin enzyme or complex chemical protocols not accessible to all labs. nih.gov

Recent advancements have led to more robust and accessible synthetic routes:

Chemoenzymatic Synthesis: A significant development is the chemoenzymatic synthesis of ddhCTP, ddhCDP, and ddhCMP starting from commercially available ddhC. nih.govresearchgate.net This method provides a more straightforward approach to producing these important molecules in milligram quantities. nih.govresearchgate.net

Robust Chemical Synthesis: A scalable chemical synthesis for ddhCTP has also been reported, which is crucial for producing the gram-scale quantities needed for extensive biophysical studies. acs.org This method utilizes a 2'-silyl ether protection strategy for selective synthesis. acs.org

Future research in this area should focus on:

Novel Derivatization Strategies: Designing and synthesizing novel derivatives of ddhC to enhance its therapeutic potential. This could include modifications to the sugar moiety or the cytosine base to improve metabolic stability, target specificity, or cellular uptake.

Prodrug Development: The development of phosphoramidate (B1195095) prodrugs of ddhC has shown promise in increasing the intracellular concentration of the active ddhCTP. nih.gov Further exploration of different prodrug strategies could lead to more effective antiviral agents. nih.gov

Labeled Analogues: Synthesizing isotopically labeled or fluorescently tagged versions of ddhC and its phosphates to facilitate studies on their mechanism of action, cellular trafficking, and protein interactions.

Identification of Additional Molecular Targets and Host Factor Interactions

The primary known molecular target of ddhCTP is viral RNA-dependent RNA polymerase (RdRp), where it acts as a chain terminator, halting viral replication. nih.govnih.gov The synthesis of ddhC is closely linked to the host's interferon response, with the expression of viperin and cytidylate monophosphate kinase 2 (CMPK2) being highly correlated with ddhC abundance. medrxiv.orgnih.gov

Future research should aim to identify other molecular targets and interacting host factors:

Host Cellular Enzymes: Investigating whether ddhC or its phosphorylated forms interact with and modulate the activity of other host enzymes beyond those involved in its synthesis. Initial studies have shown that ddhCTP does not inhibit certain NAD+-dependent enzymes, but a broader screening is warranted. nih.govresearchgate.net

Viral Protein Interactions: Exploring potential interactions between ddhC/ddhCTP and other viral proteins besides the RdRp, which could reveal novel antiviral mechanisms.

Host Immune Signaling Pathways: Elucidating the full extent of the interplay between ddhC and the host immune system. This includes investigating its impact on various immune cell types and signaling cascades beyond the interferon pathway.

Integration into Systems Biology Approaches for Comprehensive Understanding

The discovery of ddhC as a biomarker was a direct result of untargeted high-resolution liquid chromatography coupled with mass spectrometry (LC-MS) in metabolomics studies. nih.govmedrxiv.orgnih.gov These studies compared the serum metabolomes of patients with different types of infections. nih.govmedrxiv.org

To gain a more holistic understanding of ddhC's role in health and disease, future research should integrate multi-omics data:

Metabolomics and Transcriptomics: Combining metabolomic data on ddhC levels with transcriptomic data can further elucidate the genetic and signaling pathways that are activated in conjunction with ddhC production. medrxiv.org

Proteomics: Utilizing proteomic approaches to identify proteins that are differentially expressed or post-translationally modified in response to elevated ddhC levels.

Computational Modeling: Developing computational models to simulate the dynamics of ddhC synthesis, metabolism, and its effects on viral replication and host responses.

Potential as a Biochemical Probe in Cellular and Molecular Biology Research

The unique properties of ddhC and its derivatives make them valuable tools for basic research. The development of synthetic routes for these compounds opens up possibilities for their use as biochemical probes.

Future applications in this area could include:

Q & A

Q. How can 3',4'-Didehydro-3'-deoxycytidine (ddhC) be quantitatively detected in biological samples, and what methodological considerations ensure accuracy?

Answer: Targeted liquid chromatography–mass spectrometry (LC–MS) is the primary method for quantifying ddhC in clinical samples. Key steps include:

- Method Validation : Calibration curves must be established across multiple runs to ensure precision and reproducibility. For example, a study validated ddhC measurements using five independent calibration validations .

- Internal Standards : Isotopically labeled analogs should be used to correct for matrix effects and ionization variability.

- Sample Preparation : Acidic or organic solvent extraction preserves ddhC stability while removing interfering biomolecules.

- Data Normalization : Normalize ddhC levels to host metabolites (e.g., tryptophan) to account for inter-patient variability in immune or metabolic states .

Q. What structural features distinguish ddhC from other deoxycytidine analogs, and how do these influence its biological activity?

Answer: ddhC contains a rigid C(3’)=C(4’) double bond in the sugar moiety, which restricts pseudorotation of the pentose ring, flattening its conformation compared to saturated analogs like 3’-deoxycytidine. This rigidity:

- Impacts Intramolecular Interactions : Reduces flexibility for forming hydrogen bonds between the sugar and cytosine base, altering molecular recognition by enzymes or nucleic acid polymerases .

- Enhances Metabolic Stability : The unsaturated bond resists enzymatic degradation, prolonging its half-life in vivo .

Structural characterization via DFT/B3LYP simulations and IR spectroscopy confirms these conformational differences .

Q. What role does ddhC play in host-viral interactions, and how can this be experimentally validated?

Answer: ddhC is proposed to reflect host antiviral defense mechanisms. In COVID-19 patients, elevated ddhC levels correlate with viral load and severity, suggesting its release during viral RNA degradation. To validate this:

- Correlative Studies : Pair ddhC quantification with RT-PCR viral load measurements in longitudinal patient cohorts .

- In Vitro Models : Treat infected cell lines with exogenous ddhC and monitor viral replication kinetics via plaque assays or qPCR.

- Mechanistic Probes : Use isotopic tracing to determine if ddhC incorporates into viral RNA or inhibits viral polymerases .

Advanced Research Questions

Q. How do solvent polarity and explicit hydration shells affect the conformational dynamics of ddhC?

Answer: Solvent effects significantly alter ddhC’s vibrational spectra and hydrogen-bonding networks:

- Implicit Solvent Models : Polarizable Continuum Model (PCM) simulations show polar solvents (e.g., water) stabilize ddhC’s antiperiplanar (gt) conformation through dipole interactions .

- Explicit Hydration : Hybrid QM/MM molecular dynamics reveal water molecules form bridging hydrogen bonds between the sugar’s O4’ and cytosine’s N3, further rigidifying the structure .

- Spectroscopic Validation : IR shifts in D2O vs. THF correlate with solvent-induced changes in ν(C=C) and δ(OH) vibrational modes .

Q. What contradictions exist in the predictive value of ddhC as a biomarker for viral infections, and how can they be resolved?

Answer: While ddhC levels correlate with COVID-19 severity, its specificity for viral vs. bacterial infections remains unclear. To address this:

- Multi-Pathogen Studies : Compare ddhC levels in patients with COVID-19, influenza, and bacterial sepsis using multiplex LC–MS panels.

- Machine Learning : Train classifiers on ddhC combined with other metabolites (e.g., kynurenine/tryptophan ratio) to improve diagnostic specificity .

- Mechanistic Knockdowns : Use siRNA to silence host enzymes (e.g., ribonucleotide reductase) and assess ddhC production kinetics in infected vs. uninfected cells .

Q. How does the position of the C=C bond in didehydro-deoxycytidine isomers influence their antiviral efficacy and stability?

Answer: Isomers like 1’,2’-didehydro-3’-deoxycytidine (1’,2’-D3C) and ddhC (3’,4’-D3C) exhibit divergent properties:

- Stability : DFT calculations show ddhC is 5.28 kJ/mol more stable than 1’,2’-D3C due to reduced ring strain in the C3’=C4’ configuration .

- Ionization Potential (IP) : ddhC has a 0.6 eV higher IP than 1’,2’-D3C, affecting its redox behavior and interactions with electron-rich viral polymerase active sites .

- Antiviral Activity : Molecular docking predicts ddhC’s flattened sugar ring better fits HIV reverse transcriptase’s hydrophobic pocket compared to puckered isomers .

Q. What methodological challenges arise in synthesizing ddhC, and how can they be optimized for high-purity yields?

Answer: Key synthesis hurdles include:

- Stereochemical Control : The C3’=C4’ bond requires stereospecific elimination, achieved via Mitsunobu reactions or palladium-catalyzed dehydrohalogenation .

- Protection Strategies : Temporary protection of the cytosine amino group (e.g., with acetyl or benzoyl) prevents side reactions during phosphorylation .

- Purification : Reverse-phase HPLC with ion-pairing agents (e.g., triethylammonium acetate) resolves ddhC from deoxycytidine byproducts .

Q. How do conflicting computational models (DFT vs. DFTB) impact predictions of ddhC’s hydration shell dynamics?

Answer: While DFT (B3LYP/6-311++G**) accurately predicts gas-phase conformers, DFTB approximations underestimate explicit water interactions:

- Geometric Deviations : DFTB overestimates O4’-to-water hydrogen bond distances by 0.2–0.3 Å compared to QM/MM .

- Energy Barriers : Transition states between gg and gt conformers differ by 2–3 kcal/mol in DFTB vs. DFT, affecting kinetics predictions .

- Validation : Pair simulations with 2D-IR spectroscopy to map hydration-dependent conformational changes experimentally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.